molecular formula C17H14Cl2N4OS B2653945 N-(2-chlorobenzyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide CAS No. 1226434-34-9

N-(2-chlorobenzyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide

Cat. No.: B2653945
CAS No.: 1226434-34-9
M. Wt: 393.29
InChI Key: GQBMVIJJZBFBMZ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide is a synthetic organic compound featuring a acetamide core linked to a 2-chlorobenzyl group and a complex heterocyclic system comprising a thiazole and a 5-chloropyridin-2-yl amine. This molecular architecture incorporates multiple pharmacologically privileged scaffolds, notably the thiazole and chloropyridine rings, which are frequently investigated in medicinal chemistry for their diverse biological activities . Compounds with similar structures have been explored in various therapeutic areas, including as potential antiviral and antiproliferative agents . For instance, related thiazole derivatives have been studied for their inhibitory effects on tubulin polymerization, a key mechanism in anticancer drug discovery . The presence of the chlorobenzyl group is a common feature in molecules designed to optimize target binding and cellular permeability. This product is intended for research and development purposes, such as in vitro screening, hit-to-lead optimization, and mechanistic studies in chemical biology. It is supplied as a solid and should be stored in a cool, dry place. Researchers are responsible for characterizing the compound in their own laboratories using techniques such as NMR, LC-MS, and HPLC to confirm identity, purity, and stability. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS/c18-12-5-6-15(20-9-12)23-17-22-13(10-25-17)7-16(24)21-8-11-3-1-2-4-14(11)19/h1-6,9-10H,7-8H2,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBMVIJJZBFBMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC3=NC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Amination: The thiazole derivative is then reacted with 5-chloropyridin-2-amine to introduce the pyridine moiety.

    Acylation: The resulting compound is acylated with 2-chlorobenzyl chloride to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzyl group.

    Reduction: Reduction reactions can occur at the pyridine ring or other reducible functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Key Observations:

Synthetic Flexibility :

  • The target compound’s synthesis likely parallels methods used for analogs, such as carbodiimide-mediated coupling (e.g., EDCl in ) or acylation reactions (). These methods prioritize regioselectivity and yield, critical for maintaining structural integrity in polyhalogenated systems.
  • Substituents on the acetamide nitrogen (e.g., 2-chlorobenzyl vs. tetrahydrofuran-2-ylmethyl) are tailored to modulate lipophilicity and steric bulk, impacting bioavailability .

Crystallographic and Stability Insights :

  • Analogs like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit intermolecular N–H⋯N hydrogen bonds, which stabilize crystal packing and may correlate with enhanced thermal stability . The target compound’s 5-chloropyridin-2-yl group could introduce similar intermolecular interactions.

Biological Implications: The PFOR enzyme inhibition noted in for benzamide derivatives suggests that the target’s acetamide-thiazol scaffold may share antiparasitic mechanisms.

Biological Activity

N-(2-chlorobenzyl)-2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a chlorobenzyl moiety, and a 5-chloropyridine group. Its chemical structure can be represented as follows:

N 2 chlorobenzyl 2 2 5 chloropyridin 2 yl amino thiazol 4 yl acetamide\text{N 2 chlorobenzyl 2 2 5 chloropyridin 2 yl amino thiazol 4 yl acetamide}

This unique arrangement of functional groups is believed to contribute significantly to its biological activity.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression, particularly those associated with apoptosis and autophagy pathways.
  • Cell Signaling Modulation : It may modulate signaling pathways related to cell proliferation and survival, thereby influencing tumor growth dynamics.

Anticancer Properties

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects on melanoma and pancreatic cancer cells. The following table summarizes the in vitro potency against different cancer models:

Cancer Type IC50 (µM) Mechanism
Melanoma6.5Induction of apoptosis
Pancreatic Cancer4.3Autophagy activation
Chronic Myeloid Leukemia5.0Cell cycle arrest

These findings suggest that the compound can induce cell death through multiple mechanisms, including apoptosis and autophagy, which are critical for overcoming drug resistance in cancer therapy .

Structure-Activity Relationships (SAR)

Investigations into the SAR of similar compounds indicate that modifications to the chlorobenzyl and chloropyridine moieties can significantly alter biological activity. For example:

  • Chlorine Substitution : The presence of chlorine atoms enhances lipophilicity, improving cellular uptake.
  • Thiazole Ring Modifications : Alterations in the thiazole structure have been linked to increased potency against specific cancer types.

Case Studies

  • In Vivo Efficacy : In animal models (e.g., A375 xenograft model), this compound demonstrated a significant reduction in tumor size compared to control groups. This suggests its potential for development as an effective anticancer agent .
  • Pharmacokinetic Profile : Studies have shown favorable pharmacokinetic properties, including good absorption and distribution characteristics, which are crucial for therapeutic efficacy.

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